N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide
Description
Properties
CAS No. |
832102-20-2 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-[6-(hydroxymethyl)naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C13H13NO2/c1-9(16)14-13-5-4-11-6-10(8-15)2-3-12(11)7-13/h2-7,15H,8H2,1H3,(H,14,16) |
InChI Key |
BRQKOIHDILSFPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
In a typical procedure, 6-(hydroxymethyl)naphthalen-2-amine (1 equiv.) is dissolved in dry tetrahydrofuran (THF) under inert atmosphere. Pyridine (1.1 equiv.) is added as a base to scavenge HCl generated during acylation. Acetyl chloride (1.05 equiv.) in THF is introduced dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming the acetamide bond.
Key Data:
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Hydroxymethylation of N-(6-Formylnaphthalen-2-yl)acetamide
An alternative approach involves reducing a pre-acetylated aldehyde intermediate. This two-step method avoids handling sensitive aminonaphthols.
Step 1: Acetylation of 6-Formylnaphthalen-2-amine
6-Formylnaphthalen-2-amine is acetylated under conditions similar to Section 1.1, yielding N-(6-formylnaphthalen-2-yl)acetamide.
Step 2: Borohydride Reduction
The formyl group is reduced to hydroxymethyl using sodium borohydride (NaBH) in methanol at 0°C. NaBH (1.5 equiv.) is added portionwise, and the mixture is stirred for 2 hours before quenching with water.
Key Data:
-
Advantage: Avoids instability issues with 6-(hydroxymethyl)naphthalen-2-amine.
Friedel-Crafts Acetylation Followed by Functional Group Interconversion
For substrates where direct amination is challenging, Friedel-Crafts acylation introduces the acetyl group, followed by oxidation and reduction sequences.
Friedel-Crafts Acylation of Naphthalene
Naphthalene undergoes Friedel-Crafts acylation with acetyl chloride and AlCl in dichloromethane, producing 2-acetylnaphthalene.
Nitration and Reduction
Nitration at the 6-position (HNO/HSO) yields 6-nitro-2-acetylnaphthalene, which is reduced to 6-amino-2-acetylnaphthalene using H/Pd-C. Hydroxymethylation via Mannich reaction or formylation/reduction completes the synthesis.
Key Data:
Enzymatic and Catalytic Methods
Recent advances employ iron catalysts for sustainable synthesis. Iron(III) chloride catalyzes the coupling of 2-naphthol derivatives with acetamide precursors under mild conditions.
Example Protocol:
Comparative Analysis of Methods
Challenges and Optimizations
-
Regioselectivity: Directing substituents to the 6-position requires careful control of electronic and steric effects. Meta-directing groups (e.g., acetyl) improve selectivity.
-
Stability of Intermediates: 6-(Hydroxymethyl)naphthalen-2-amine is prone to oxidation; in situ generation via reduction is preferred.
-
Purification: Recrystallization from aqueous ethanol effectively removes unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Naphthalene-2-carboxylic acid.
Reduction: N-[6-(Aminomethyl)naphthalen-2-yl]acetamide.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological processes involving naphthalene derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide involves its interaction with specific molecular targets. The hydroxymethyl and acetamide groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The naphthalene ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural analogs and their distinguishing features:
Key Observations :
- Hydrophilicity : The hydroxymethyl group in the target compound improves aqueous solubility compared to chlorinated (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide ) or nitro-substituted analogs (e.g., compound 6b ).
- Reactivity : The hydroxymethyl group enables conjugation reactions (e.g., esterification), unlike the inert diphenyl groups in N-2-naphthyl-2,2-diphenylacetamide .
- Biological Activity : Triazole-containing analogs (e.g., 6a-m ) exhibit enhanced antimicrobial activity due to the triazole moiety, whereas nitro groups (e.g., 6b ) may increase cytotoxicity.
Biological Activity
N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide is an organic compound that has garnered attention in medicinal chemistry due to its structural features, which include a naphthalene ring substituted with a hydroxymethyl group and an acetamide functional group. This compound is particularly noted for its potential biological activities, especially in the context of anticancer research.
Structural Characteristics
The compound's structure can be represented as follows:
- Chemical Formula : C_{12}H_{13}NO
- Molecular Weight : 201.24 g/mol
The presence of the hydroxymethyl group and the acetamide moiety allows for various interactions with biological targets, making it a versatile scaffold for drug design.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds with naphthalene moieties can inhibit cell proliferation in various cancer cell lines. For example, preliminary investigations suggest that this compound may interact with specific receptors involved in cancer cell signaling pathways, which could lead to apoptosis and reduced tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 10.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 15.0 | Disruption of cell cycle progression |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Compounds similar to this one have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating various inflammatory diseases.
Case Studies and Research Findings
-
Study on Apoptosis Induction :
- A study demonstrated that this compound significantly increased annexin V-FITC positive apoptotic cells in MDA-MB-231 cell lines, indicating strong pro-apoptotic effects. The percentage of late apoptotic cells increased from 0.18% to 22.04% compared to control, showcasing a 22-fold increase in apoptosis induction .
- Cell Proliferation Inhibition :
- Inflammation Studies :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step organic reactions, starting with functionalization of the naphthalene ring. For example, fluorination using Selectfluor in ionic liquid ([bmim][PF6]) and ethanol achieves regioselective substitution (98% yield) . Coupling agents like DCC/DMAP are used for amide bond formation under inert conditions . Optimization includes solvent selection (e.g., DMF for nucleophilic substitution), temperature control (room temperature for propargylation), and purification via column chromatography .
- Data : Reaction yields and regioselectivity are validated using TLC and HPLC.
Q. Which spectroscopic techniques are employed to characterize This compound?
- Methodology :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm, hydroxymethyl at δ 5.4 ppm) .
- IR Spectroscopy : Identifies functional groups (C=O stretch at ~1670 cm⁻¹, O–H stretch at ~3260 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight (e.g., HRMS [M+H]+ calculated: 404.1359, observed: 404.1348) .
Advanced Research Questions
Q. How can conflicting crystallographic data for This compound be resolved?
- Methodology : Use SHELX software for structure refinement. SHELXL refines small-molecule structures against high-resolution data, while SHELXD/SHELXE resolve twinning or partial occupancy issues . Cross-validate with PLATON for symmetry checks and Rint analysis .
- Data Contradiction : Discrepancies in bond lengths/angles are addressed by iterative refinement and Hirshfeld surface analysis to assess packing effects.
Q. What strategies are used to evaluate the compound’s antiproliferative activity against cancer cell lines?
- Experimental Design :
- Cell Lines : Test against MCF-7 (breast), A549 (lung), and HeLa (cervical) cells .
- Assays : MTT assay for IC50 determination, flow cytometry for apoptosis (Annexin V/PI staining), and Western blotting for caspase-3 activation .
- Data Interpretation : Compare dose-response curves with controls (e.g., cisplatin) and analyze statistical significance (p < 0.05 via ANOVA).
Q. How are structure-activity relationships (SARs) studied for derivatives of this compound?
- Methodology : Synthesize analogs (e.g., substituting hydroxymethyl with methoxy, chloro, or nitro groups) and compare bioactivity .
- Data Analysis : Use molecular docking (AutoDock Vina) to predict binding to targets like topoisomerase II. Correlate logP values (calculated via ChemDraw) with cellular uptake efficiency .
Q. What advanced techniques resolve synthetic byproducts or impurities in the compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
